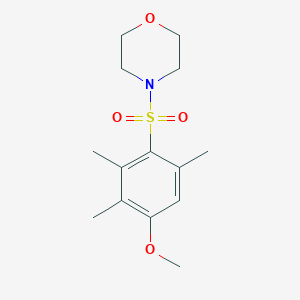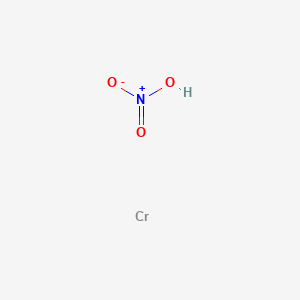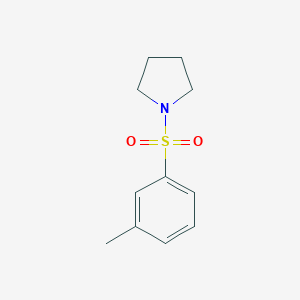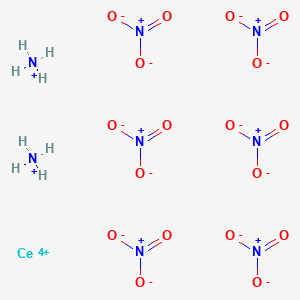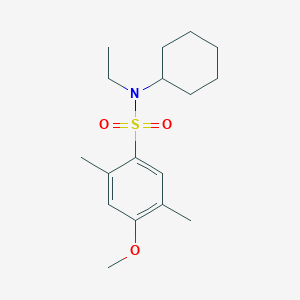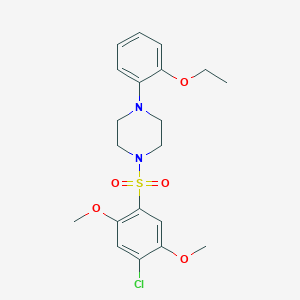
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate is a chemical compound with potential applications in scientific research. It is a sulfonate ester of quinoline, which is a heterocyclic compound containing a nitrogen atom in its ring structure. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Wirkmechanismus
The mechanism of action of quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. This compound has been shown to specifically target protein kinase C and phospholipase C, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects:
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C and phospholipase C, which play important roles in cellular signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and antiproliferative effects in certain cell types.
Vorteile Und Einschränkungen Für Laborexperimente
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate has several advantages and limitations for laboratory experiments. One advantage is its ability to specifically target certain enzymes involved in cellular signaling pathways. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that its mechanism of action may not be fully understood, which could limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate. One direction is to further study its mechanism of action and identify other enzymes that it may target. Additionally, this compound could be further studied for its potential therapeutic applications, particularly in the context of diseases involving abnormal cellular signaling pathways. Finally, new methods for synthesizing this compound could be developed to improve its yield and purity.
Synthesemethoden
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate can be synthesized using a variety of methods. One common method involves the reaction of quinoline with 2,4-dichloro-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the sulfonate ester with a yield of approximately 60-70%.
Wissenschaftliche Forschungsanwendungen
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate has potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase C. These enzymes play important roles in cellular signaling pathways, and their inhibition by quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate may have therapeutic implications.
Eigenschaften
Produktname |
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate |
|---|---|
Molekularformel |
C16H11Cl2NO3S |
Molekulargewicht |
368.2 g/mol |
IUPAC-Name |
quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate |
InChI |
InChI=1S/C16H11Cl2NO3S/c1-10-8-15(13(18)9-12(10)17)23(20,21)22-14-6-2-4-11-5-3-7-19-16(11)14/h2-9H,1H3 |
InChI-Schlüssel |
HQJHOBANXABPTB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239410.png)
![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)


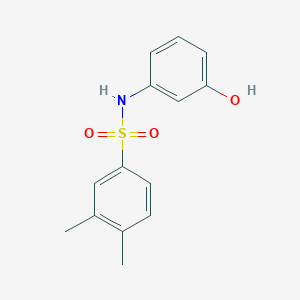
![Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)
![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)
